molecular formula C11H13N3O B1428116 [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251237-12-3

[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1428116
CAS No.: 1251237-12-3
M. Wt: 203.24 g/mol
InChI Key: ZHHCMYYNXZBWBU-UHFFFAOYSA-N
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Description

[1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1247558-07-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core disubstituted with a 2,3-dimethylphenyl group at the N1 position and a hydroxymethyl group at the C4 position. The 1,2,3-triazole ring is known for its metabolic stability and capability to participate in hydrogen bonding, which can significantly improve the physicochemical properties and binding affinity of drug candidates . The hydroxymethyl group serves as a versatile handle for further synthetic elaboration, allowing researchers to conjugate this scaffold to other pharmacophores via etherification or esterification . This compound is primarily utilized as a critical intermediate in the synthesis of novel bioactive molecules. Its structure is typically constructed via a reliable and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," between a corresponding aryl azide and propargyl alcohol . The dimethylphenyl substituent contributes enhanced lipophilicity and steric bulk, which can be crucial for interactions with hydrophobic pockets in biological targets. Researchers are exploring derivatives of this compound and its analogs for various therapeutic applications. Specifically, structurally similar 1,2,3-triazole-containing hybrids have demonstrated promising anti-inflammatory activity in vitro by inhibiting nitric oxide (NO) production in microglial cells, with some compounds showing potency superior to positive controls . Other studies have incorporated the triazole-methanol motif into complex molecules for evaluating antitumor and antimicrobial activities . [1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2,3-dimethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCMYYNXZBWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(N=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Scheme:

  • Azide Component: 2,3-dimethylphenyl azide (prepared from 2,3-dimethylaniline or related precursors via diazotization and azidation).
  • Alkyne Component: Propargyl alcohol or a protected derivative to introduce the methanol group at the 4-position of the triazole.
  • Catalyst: Copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) or copper nanoparticles immobilized on supports for enhanced efficiency and recyclability.

Reaction Conditions:

  • Solvent system: Commonly a mixture of tert-butanol and water (1:1 v/v) or other benign solvents.
  • Temperature: Room temperature to mild heating (25–60 °C).
  • Reaction time: Several hours (typically 12–48 h depending on substrate and catalyst).
  • Purification: Column chromatography on silica gel with appropriate eluents (e.g., dichloromethane/methanol mixtures).

Detailed Preparation Methods and Research Findings

Synthesis of 2,3-Dimethylphenyl Azide

  • Starting from 2,3-dimethylaniline, diazotization is performed using sodium nitrite and acid at 0 °C.
  • The resulting diazonium salt is treated with sodium azide to afford 2,3-dimethylphenyl azide.
  • This intermediate is typically isolated by extraction or used directly in the next step.

Preparation of Alkyne Component: Propargyl Alcohol

  • Propargyl alcohol is commercially available or synthesized by known methods.
  • It serves as the alkyne partner to introduce the hydroxymethyl substituent at the 4-position of the triazole ring.

CuAAC Reaction to Form the Target Triazole

  • The azide and alkyne are dissolved in a mixed solvent system.
  • CuSO4·5H2O and sodium ascorbate are added to generate the active copper(I) catalyst in situ.
  • The mixture is stirred at room temperature until completion (monitored by TLC).
  • The product, [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, is isolated by extraction and purified by column chromatography.

Catalyst Systems and Optimization

Conventional Copper Catalysts

  • CuSO4/sodium ascorbate system is most common.
  • Reaction times range from 12 to 48 hours with yields typically between 70-95%.

Advanced Catalysts: Immobilized Copper Nanoparticles

  • Recent research introduces copper immobilized on supports such as magnetic nanoparticles (e.g., Cu@Py-Oxa@SPION).
  • These catalysts offer enhanced stability, reusability, and faster reaction times.
  • For example, a study demonstrated that Cu@Py-Oxa@SPION catalyzed click reactions with shorter reaction times and lower catalyst loading compared to traditional CuI catalysts, with yields exceeding 90%.

Comparative Data Table of Preparation Parameters

Parameter Conventional CuSO4/Ascorbate Cu@Py-Oxa@SPION Nanoparticles Notes
Catalyst loading 5-10 mol% 1-3 mol% Lower loading for nanoparticle catalyst
Solvent t-BuOH/H2O (1:1) t-BuOH/H2O or other benign solvents Similar solvent systems
Reaction temperature 25–60 °C 25–40 °C Mild conditions
Reaction time 12–48 h 3–12 h Significantly reduced with nanoparticle catalyst
Yield 70–95% 85–98% Higher yields with nanoparticle catalyst
Catalyst recyclability Limited High Nanoparticle catalyst reusable multiple times
Environmental impact Moderate Low Nanoparticle catalyst considered greener

Mechanistic Insights

  • The copper catalyst activates the terminal alkyne by π-coordination.
  • The azide attacks the activated alkyne, forming a copper-triazolide intermediate.
  • Cyclization occurs to form the 1,4-disubstituted 1,2,3-triazole ring.
  • The catalyst is released to participate in another catalytic cycle.

Additional Notes on Purification and Characterization

  • Purification is generally performed by silica gel column chromatography using dichloromethane/methanol mixtures.
  • Characterization techniques include:
  • TLC monitoring is used throughout synthesis to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the triazole ring under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a reduced triazole derivative

    Substitution: Formation of substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicine, [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is explored for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, although further research is needed to fully understand its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key triazole-based methanol derivatives and their properties:

Compound Name Substituents (1-Position) Molecular Formula Synthesis Yield (%) Melting Point (°C) Key Applications/Findings
[1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol 2,3-Dimethylphenyl C₁₁H₁₃N₃O Not reported Not reported Potential corrosion inhibition
Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol 2-Trifluoromethylbenzyl C₁₇H₁₄F₃N₃O 96.0 Not reported Fluorinated triazole synthesis
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl C₉H₈ClN₃O Not reported Not reported Corrosion inhibition (37.8–89.3% efficiency)
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol Ethyl C₅H₉N₃O Not reported Not reported Simplified aliphatic analogue
[1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chloro-3-(trifluoromethyl)phenyl C₁₀H₇ClF₃N₃O Not reported Not reported High lipophilicity (MW: 277.63)
Key Observations:
  • Substituent Bulk and Electronics : Aromatic substituents (e.g., chlorophenyl, trifluoromethylphenyl) enhance steric hindrance and electronic effects compared to aliphatic groups (e.g., ethyl). The dimethylphenyl group in the target compound balances moderate bulk without strong electron-withdrawing/donating effects.
  • Synthetic Efficiency : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis. Yields exceeding 90% are achievable with optimized conditions .
  • Corrosion Inhibition: Benzyl- and chlorophenyl-substituted triazole methanols exhibit inhibition efficiencies up to 89.3% in acidic environments, suggesting the target compound’s dimethylphenyl group could similarly enhance hydrophobic interactions on metal surfaces .

Physical and Chemical Properties

  • Melting Points: Triazole methanols with aromatic substituents (e.g., 194–196°C for a pyrimidine-triazole derivative ) generally exhibit higher melting points than aliphatic analogues due to increased crystallinity.
  • Solubility: Hydroxymethyl groups improve aqueous solubility, but bulky aryl substituents (e.g., dimethylphenyl) may reduce it compared to simpler derivatives like (1-ethyl-1H-triazol-4-yl)methanol .

Biological Activity

[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative notable for its unique structural features, which include a triazole ring substituted with a dimethylphenyl group and a hydroxymethyl group. This compound is part of a larger class of triazoles that have garnered interest due to their diverse biological activities, including antifungal, antimicrobial, and potential anticancer properties.

Structural Characteristics

The compound's structure can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

This formula indicates the presence of a triazole ring, which is critical for its biological activity. The dimethylphenyl group enhances lipophilicity, potentially influencing the compound's interaction with various biological targets.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Although specific data on [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol's antifungal efficacy are scarce, related compounds have demonstrated significant activity against various fungal strains. For instance:

CompoundActivityReference
Triazole AIC50 = 0.5 μg/mL against Candida albicans
Triazole BIC50 = 1.0 μg/mL against Aspergillus fumigatus

Antimicrobial Activity

Triazole derivatives also show promise as antimicrobial agents. The presence of the dimethylphenyl group may enhance this activity by improving the compound's ability to penetrate bacterial cell membranes.

Anticancer Potential

Recent studies suggest that triazole derivatives can exhibit anticancer properties. For example, compounds similar to [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol have been evaluated for their cytotoxic effects on cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Triazole CHT-29 (colon cancer)10.5
Triazole DCOLO-205 (colon cancer)9.0

Case Studies

A study conducted on related triazole compounds demonstrated significant anti-inflammatory activities. These compounds were evaluated for their effects on COX enzymes:

  • COX Inhibition : Several synthesized triazole derivatives showed potent inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 μM.

These findings indicate that similar compounds may provide anti-inflammatory benefits alongside their antifungal and anticancer activities.

Q & A

Q. What are the most reliable synthetic routes for [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions influence yield?

Answer: The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method. Key steps include:

  • Reacting 2,3-dimethylphenyl azide with propargyl alcohol under Cu(OAc)₂ catalysis .
  • Optimizing solvent (e.g., tert-butyl alcohol) and stoichiometry to minimize side products like triazole regioisomers .
  • Post-synthesis oxidation (e.g., Jones reagent) to generate intermediates for downstream functionalization . Typical Yield Range: 60–85% (Table 1).
MethodCatalystSolventYield (%)Reference
CuAAC (propargyl alcohol)Cu(OAc)₂tert-Butanol78
CuAAC (propiolic acid)CuITHF/H₂O65

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

Answer:

  • 1H/13C NMR: Assign methyl (δ ~2.3 ppm) and triazole proton (δ ~7.8 ppm) signals. Discrepancies in aromatic proton splitting may arise from rotameric equilibria .
  • X-ray crystallography: SHELXL refinement resolves torsional angles (e.g., dihedral angle between triazole and phenyl ring: 15–25°) .
  • Mass spectrometry: Confirm molecular ion [M+H]⁺ at m/z 232.1 (theoretical: 232.11) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies: Use AutoDock Vina to predict binding to targets like EGFR (PDB:4HJO). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) improve binding affinity by 1.5–2.0 kcal/mol .
  • DFT calculations: B3LYP/6-31G(d) optimizes geometry and HOMO-LUMO gaps (~5.2 eV), correlating with redox stability .
  • MD simulations: Assess solvation dynamics in aqueous PBS (pH 7.4) to predict pharmacokinetic behavior .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Answer:

  • Dose-response profiling: Test IC₅₀ values in HeLa, MCF-7, and A549 cells. Variability (e.g., IC₅₀ = 3.2–5.3 μM) may stem from differential expression of efflux transporters (e.g., P-gp) .
  • Mechanistic studies: Use siRNA knockdown of candidate targets (e.g., NF-κB) to isolate pathways.
  • Metabolite screening: LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidated derivatives) that alter potency .

Q. How does steric hindrance from the 2,3-dimethylphenyl group influence regioselectivity in further functionalization?

Answer:

  • Steric maps: Calculate Connolly surface areas to predict reactivity at C4 (methanol group) vs. C5 (triazole).
  • Experimental validation: Bromination at C4 proceeds with >90% selectivity using NBS in CCl₄, while Friedel-Crafts alkylation is hindered .
  • Kinetic studies: Monitor reaction rates via in situ IR; dimethyl groups reduce nucleophilic attack rates by 40% .

Methodological Considerations

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Answer:

  • Disorder modeling: SHELXL’s PART instruction resolves overlapping electron density (e.g., methyl rotamers) .
  • Twinned data: Use HKLF5 in SHELXL to refine against non-merohedral twins (R-factor improvement: ~0.03) .
  • Hydrogen bonding: Assign D-H···A interactions (e.g., O-H···N triazole) with bond lengths constrained to 0.84 Å .

Q. How can click chemistry be adapted for solid-phase synthesis of triazole derivatives?

Answer:

  • Resin functionalization: Load azides onto Wang resin via Mitsunobu reaction (DIAD/Ph₃P) .
  • On-bead CuAAC: Use CuI/DIPEA in DMF for 24 hr (conversion >95%).
  • Cleavage conditions: TFA/CH₂Cl₂ (1:1) releases products without triazole decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

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